molecular formula C26H21NO3 B1139197 Ceranib 1 CAS No. 328076-61-5

Ceranib 1

Numéro de catalogue: B1139197
Numéro CAS: 328076-61-5
Poids moléculaire: 395.45
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ceramidase inhibitor;  inhibits proliferation in SKOV3 ovarian carcinoma cells (IC50 = 3.9 μM). Induces accumulation of ceramide species and decreases sphingosine and sphingosine-1-phosphate (S1P) levels in SKOV3 cells.

Applications De Recherche Scientifique

1. Anticancer Properties

Ceranib-1, identified as a potent ceramidase inhibitor, shows promise in cancer therapy. It was discovered through screening a small molecule library and is part of a new class of non-lipid inhibitors of human ceramidase activity. In vitro studies demonstrate that Ceranib-1 inhibits cellular ceramidase activity towards an exogenous ceramide analogue, induces ceramide accumulation, decreases sphingosine and sphingosine-1-phosphate (S1P) levels, and effectively inhibits cell proliferation. Its in vivo efficacy was demonstrated by its ability to delay tumor growth in a syngeneic tumor model without significant toxicity, positioning it as a potential anticancer drug (Draper et al., 2011).

2. Effectiveness in Treating Various Cancer Types

Ceranib-1's anticancer properties extend to various cancer types. For instance, its efficacy was investigated in prostate cancer cells, where it was observed to reduce cell viability in a dose- and time-dependent manner. In LNCaP and DU145 prostate cancer cell lines, Ceranib-1 induced structural changes indicative of apoptosis, such as fragmented nuclei and chromatin condensations. The results suggest that the cytotoxic effects of Ceranib-1 on prostate cancer cells primarily involve apoptotic mechanisms, highlighting its potential as a therapeutic agent in prostate cancer treatment (Kus et al., 2015).

3. Synergistic Effects with Other Anticancer Agents

The potential of Ceranib-1 to work synergistically with other anticancer drugs is an area of interest. It has been shown to induce the accumulation of multiple ceramide species in cells, which can potentially enhance the efficacy of other anticancer agents that either increase ceramide levels or target ceramide signaling pathways. This synergistic potential broadens the scope of Ceranib-1's applications in cancer therapy, offering possibilities for combination treatments that could be more effective than monotherapy (Draper et al., 2011).

Safety and Hazards

When handling Ceranib 1, it is advised to avoid dust formation, breathing mist, gas or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Orientations Futures

Ceramidase inhibitors like Ceranib-1 have excellent potential for development as new anticancer drugs . In vivo, Ceranib-2 was found to delay tumor growth in a syngeneic tumor model without hematologic suppression or overt signs of toxicity . These data support the selection of ceramidases as suitable targets for anticancer drug development .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ceranib 1 involves the condensation of two key starting materials, 2,4-dichloro-5-nitrobenzene and 2-amino-5-bromo-3-methylbenzoic acid, followed by a series of reactions to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitrobenzene", "2-amino-5-bromo-3-methylbenzoic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-nitrobenzene in ethanol and add sodium hydroxide to the solution.", "Step 2: Heat the mixture to reflux and add 2-amino-5-bromo-3-methylbenzoic acid.", "Step 3: Continue heating the mixture for several hours until the reaction is complete.", "Step 4: Cool the mixture and filter the resulting solid.", "Step 5: Wash the solid with water and dry it.", "Step 6: Dissolve the solid in hydrochloric acid and filter the resulting solution.", "Step 7: Add sodium hydroxide to the solution to adjust the pH.", "Step 8: Extract the solution with ethyl acetate and dry the organic layer.", "Step 9: Concentrate the organic layer and purify the resulting solid by recrystallization.", "Step 10: Dry the final product and characterize it using various analytical techniques." ] }

Numéro CAS

328076-61-5

Formule moléculaire

C26H21NO3

Poids moléculaire

395.45

Synonymes

3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.